Bienvenue dans la boutique en ligne BenchChem!

1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate

Hydrolytic stability Prodrug design Pivalate ester

1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is a synthetic pivalate ester derivative built upon the hexahydro-4,7-epoxyisobenzofuran-1,3-dione (norcantharidin) bicyclic anhydride scaffold. This compound integrates the protein phosphatase 1 and 2A (PP1/PP2A) inhibitory pharmacophore of norcantharidin with a sterically hindered pivalate ester substituent, a modification that fundamentally alters its hydrolytic stability, lipophilicity, and potential pharmacokinetic trajectory relative to the parent anhydride and other ester congeners.

Molecular Formula C13H14O6
Molecular Weight 266.25 g/mol
Cat. No. B13675539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate
Molecular FormulaC13H14O6
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC12C=CC(O1)C3C2C(=O)OC3=O
InChIInChI=1S/C13H14O6/c1-12(2,3)11(16)19-13-5-4-6(18-13)7-8(13)10(15)17-9(7)14/h4-8H,1-3H3
InChIKeyBBZNBNYGZBGIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate: Core Scaffold, Pharmacophore Identity, and Procurement Rationale


1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is a synthetic pivalate ester derivative built upon the hexahydro-4,7-epoxyisobenzofuran-1,3-dione (norcantharidin) bicyclic anhydride scaffold [1]. This compound integrates the protein phosphatase 1 and 2A (PP1/PP2A) inhibitory pharmacophore of norcantharidin with a sterically hindered pivalate ester substituent, a modification that fundamentally alters its hydrolytic stability, lipophilicity, and potential pharmacokinetic trajectory relative to the parent anhydride and other ester congeners. The norcantharidin core itself is a clinically validated anticancer scaffold, demethylated from the natural product cantharidin to eliminate the severe urinary tract toxicity associated with the parent while retaining antitumor efficacy [2]. The pivalate ester at the 4-position introduces a tert-butyl group that imposes substantial steric hindrance around the ester carbonyl, a structural feature known across medicinal chemistry to confer resistance to enzymatic hydrolysis [3].

Why 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate Cannot Be Replaced by Generic Norcantharidin or Alternative Esters


The decision to procure norcantharidin, a simple alkyl ester of norcantharidin, or a different anhydride-based PP2A inhibitor (e.g., endothall) as a substitute for this specific pivalate ester carries functionally significant consequences. The pivalate ester is not a passive spectator group: the tert-butyl moiety imposes steric hindrance that measurably retards both chemical and enzymatic hydrolysis of the ester linkage [1], directly affecting the compound's stability in biological matrices, its release kinetics if used as a prodrug, and its shelf-life in formulation. Furthermore, norcantharidin itself is characterized by poor aqueous solubility and low oral bioavailability [2]; the pivalate modification increases lipophilicity by an estimated 1.5–2.0 logP units relative to the parent anhydride, which can alter membrane partitioning, protein binding, and distribution in ways that norcantharidin or its methyl/ethyl esters cannot replicate. Finally, the PP2A/PP1 selectivity profile of the norcantharidin core (3-fold PP2A-selective, IC50 PP2A = 3.0 μM, PP1 = 9.0 μM) differs considerably from that of cantharidin (~8.5-fold PP2A-selective) and endothall (~55-fold PP2A-selective, IC50 PP2A = 90 nM, PP1 = 5 μM) [3][4], meaning that even within the same target class, functional outcomes are highly scaffold-dependent.

Quantitative Differentiation Evidence for 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate Against Closest Analogs


Pivalate Ester Hydrolytic Stability: 20-Fold Longer Half-Life vs. Straight-Chain Esters in Biorelevant Media

The pivalate ester group present in the target compound confers markedly enhanced resistance to enzymatic hydrolysis relative to straight-chain alkyl esters. In a direct head-to-head comparison using desmopressin (dDAVP) ester prodrugs, the sterically hindered pivalate ester exhibited a half-life (t1/2) of 10.3 ± 0.3 min in 10% rat jejunal fluid, compared to <30 seconds for the corresponding straight-chain ester, representing an approximately 20-fold improvement in hydrolytic stability under identical assay conditions [1]. Parallel studies on propranolol ester prodrugs confirmed the rank-order of hydrolysis rates in phosphate buffer as acetate > propionate > butyrate > succinate > pivalate, with pivalate demonstrating the greatest resistance to both chemical and enzymatic cleavage [2]. This steric hindrance effect is directly attributable to the tert-butyl group of the pivalate moiety, which shields the ester carbonyl from nucleophilic attack [1].

Hydrolytic stability Prodrug design Pivalate ester

Lipophilicity Enhancement: Estimated LogP Shift of +1.5 to +2.0 Units Over Norcantharidin

Norcantharidin (the parent anhydride scaffold) has a reported calculated LogP ranging from -0.85 to -0.14, reflecting its relatively hydrophilic character and contributing to its documented poor oral bioavailability [1]. Cantharidin, the dimethylated natural product, has a measured XLogP of approximately 0.6–1.1 . The pivalate ester modification introduces a tert-butyl group, which, based on fragment-based LogP contribution calculations, adds approximately +1.5 to +2.0 logP units to the parent scaffold. This places the estimated LogP of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate in the range of approximately 0.7 to 1.9, significantly exceeding that of norcantharidin and approaching or surpassing that of cantharidin [1].

Lipophilicity Membrane permeability LogP

PP2A/PP1 Selectivity Profile: Norcantharidin Core Exhibits Moderate PP2A Preference, Distinct from Endothall and Cantharidin

The norcantharidin core scaffold at the heart of the target compound has a well-characterized protein phosphatase inhibition profile. In direct comparative assays, norcantharidin (the demethylated core) inhibits PP2A with an IC50 of 3.0 ± 0.4 μM and PP1 with an IC50 of 9.0 ± 1.4 μM, yielding approximately 3-fold selectivity for PP2A [1]. This contrasts with cantharidin, which shows approximately 8.5-fold PP2A selectivity (PP2A IC50 ≈ 0.2 μM; PP1 IC50 ≈ 1.7 μM) , and with endothall, which displays approximately 55-fold PP2A selectivity (PP2A IC50 = 90 nM; PP1 IC50 = 5 μM) [2]. The norcantharidin core thus occupies a distinct position in the PP2A/PP1 selectivity landscape: less PP2A-biased than endothall, but with a different selectivity ratio than cantharidin, which may translate to differential downstream signaling effects.

PP2A inhibition PP1 inhibition Phosphatase selectivity

Reduced Urinary Tract Toxicity of the Norcantharidin Scaffold vs. Cantharidin: A Validated Safety Differentiation

Cantharidin, the natural product from which the target compound's scaffold is derived, is known to cause severe urinary tract irritation, nephrotoxicity, and cardiotoxicity that have restricted its clinical application [1]. Norcantharidin, the demethylated analog that forms the core of the target compound, was specifically designed to eliminate this urinary system toxicity while preserving antitumor efficacy. Clinical experience in China, where norcantharidin is approved as an anticancer drug, confirms that it does not cause the myelosuppression or severe urinary tract side effects associated with cantharidin [1][2]. The target compound, bearing the norcantharidin core (demethylated at positions 3a and 7a) rather than the cantharidin core, thus inherits this favorable toxicity differentiation from cantharidin.

Toxicity Norcantharidin Cantharidin safety

Orthogonal Synthetic Utility: Pivalate as a Selective Protecting Group in Multi-Step Synthesis

The pivalate ester in the target compound can serve as more than a pharmacokinetic modifier—it is also a synthetically useful protecting group. Pivalate esters are known for their unusual resistance to hydrolysis compared to most other carboxylic acid esters, attributable to the steric hindrance of the tert-butyl group [1]. This allows for selective deprotection strategies in multi-step syntheses: the pivalate ester remains intact under conditions that cleave acetate or benzoate esters, enabling orthogonal protection schemes. For example, chloromethyl pivalate is widely used as a protecting reagent in peptide chemistry and pharmaceutical intermediate synthesis precisely because of this differential stability [2]. In the context of the target compound, the pivalate ester at the 4-position can be selectively manipulated while the cyclic anhydride (1,3-dioxo) functionality at positions 1 and 3 is preserved for subsequent reactions.

Protecting group Orthogonal synthesis Pivalate ester

Structural Differentiation from Cantharidin: Absence of C3a and C7a Methyl Groups Alters Pharmacophore Geometry

The target compound's core scaffold lacks the two methyl groups present at positions 3a and 7a of cantharidin. This structural difference is not trivial: the demethylated norcantharidin scaffold has been shown through crystal structure analysis and quantum chemical calculations (CNDO/2 method) to possess altered electronic distribution and conformational preferences compared to cantharidin [1]. These differences affect hydrogen-bonding capacity, steric fit within the PP2A and PP1 active sites, and ultimately the selectivity profile described above. Furthermore, the demethylation is the key structural modification responsible for the elimination of urinary tract toxicity [2]. The pivalate ester at position 4 introduces an additional steric element absent in both cantharidin and norcantharidin, potentially further modulating target engagement geometry.

Structure-activity relationship Cantharidin analog Demethylation

Optimal Deployment Scenarios for 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate Based on Quantitative Evidence


Prodrug Design and Controlled-Release Formulation Development Requiring Extended Hydrolytic Stability

The approximately 20-fold longer hydrolytic half-life of the pivalate ester relative to straight-chain esters in intestinal fluid [1] makes this compound particularly suitable for oral prodrug strategies where sustained release of the active norcantharidin core is desired. This stability advantage, combined with the estimated +1.5 to +2.0 LogP enhancement over norcantharidin , supports applications where improved oral bioavailability is the primary objective, mirroring successfully commercialized pivalate prodrugs such as pivampicillin and pivmecillinam.

PP2A/PP1 Target Engagement Studies Requiring a Defined Intermediate Selectivity Window

For researchers investigating the differential roles of PP2A versus PP1 in cellular signaling, the norcantharidin core's 3-fold PP2A selectivity (PP2A IC50 = 3.0 μM, PP1 IC50 = 9.0 μM) [1] provides a defined intermediate between the highly PP2A-selective endothall (~55-fold) and the more promiscuous cantharidin (~8.5-fold). The pivalate ester modification may further modulate cell permeability and thus apparent potency, enabling more nuanced pharmacological probing than the parent norcantharidin.

Multi-Step Organic Synthesis Requiring Orthogonal Ester Protection of the Norcantharidin Scaffold

The pivalate ester's demonstrated rank-order stability (pivalate >> succinate > butyrate > propionate > acetate) against both chemical and enzymatic hydrolysis [1] makes this compound an ideal building block in synthetic routes where the 4-position ester must remain intact while other functional groups are manipulated. This orthogonal protection strategy can reduce synthetic step count and improve overall yield in the preparation of more complex norcantharidin-derived compound libraries.

In Vivo Antitumor Efficacy Studies Where Cantharidin-Associated Toxicity Is a Confounding Factor

Clinical and preclinical data confirm that the demethylated norcantharidin scaffold eliminates the severe urinary tract toxicity, nephrotoxicity, and myelosuppression caused by cantharidin while retaining antitumor efficacy [1]. The target compound, built on this demethylated core, is thus the appropriate choice for long-term in vivo tumor models where cantharidin-based compounds would introduce toxicity-related confounds, particularly in studies requiring repeated dosing or evaluating therapeutic index.

Quote Request

Request a Quote for 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.